molecular formula C11H9ClN2O B13144518 (6-Chloro-[2,4'-bipyridin]-5-yl)methanol

(6-Chloro-[2,4'-bipyridin]-5-yl)methanol

Cat. No.: B13144518
M. Wt: 220.65 g/mol
InChI Key: KUFOMRWMOUTKIH-UHFFFAOYSA-N
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Description

(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a methanol group. One common method is the chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated bipyridine is then subjected to a reaction with methanol in the presence of a suitable catalyst to yield (6-Chloro-[2,4’-bipyridin]-5-yl)methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent methanol addition processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity (6-Chloro-[2,4’-bipyridin]-5-yl)methanol.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[2,4’-bipyridin]-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine rings.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted bipyridines, aldehydes, carboxylic acids, and reduced bipyridine derivatives .

Scientific Research Applications

(6-Chloro-[2,4’-bipyridin]-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the methanol group play crucial roles in binding to these targets, influencing their activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,2’6’,2’'-terpyridine: Similar in structure but with a terpyridine core.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Contains a similar chlorinated pyridine ring but with different substituents.

Uniqueness

(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(2-chloro-6-pyridin-4-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H9ClN2O/c12-11-9(7-15)1-2-10(14-11)8-3-5-13-6-4-8/h1-6,15H,7H2

InChI Key

KUFOMRWMOUTKIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CO)Cl)C2=CC=NC=C2

Origin of Product

United States

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